molecular formula C20H23NO4S B2856959 N-(3-(benzofuran-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 2034415-84-2

N-(3-(benzofuran-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2856959
CAS No.: 2034415-84-2
M. Wt: 373.47
InChI Key: AIMNXRUSJRPVNS-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-halobenzaldehydes with propylamine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzofurans or sulfonamides.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its benzofuran core is particularly useful in the construction of pharmaceuticals and agrochemicals.

Biology: Biologically, N-(3-(benzofuran-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various pathogens makes it a candidate for developing new antibiotics.

Medicine: In medicine, this compound has been studied for its anti-inflammatory and anticancer properties. It may be used in the development of drugs targeting chronic inflammatory diseases and certain types of cancer.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the creation of novel materials with desirable properties.

Mechanism of Action

The mechanism by which N-(3-(benzofuran-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide exerts its effects involves interaction with specific molecular targets. The benzofuran core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or disrupt the function of cancer cell receptors.

Comparison with Similar Compounds

  • Benzofuran-2-carboxylic acid

  • 2-Methoxy-4,5-dimethylbenzenesulfonamide

  • Propylbenzofuran derivatives

Uniqueness: N-(3-(benzofuran-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide stands out due to its specific structural features, such as the propyl chain and the combination of methoxy and dimethyl groups. These features contribute to its unique biological and chemical properties, distinguishing it from other benzofuran derivatives.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-14-11-19(24-3)20(12-15(14)2)26(22,23)21-10-6-8-17-13-16-7-4-5-9-18(16)25-17/h4-5,7,9,11-13,21H,6,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMNXRUSJRPVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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